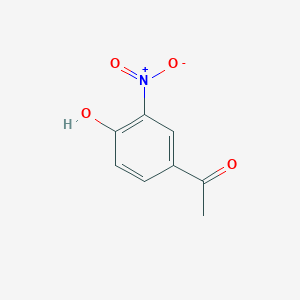

4'-Hydroxy-3'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. 4'-Hydroxy-3'-nitroacetophenone, a disubstituted acetophenone derivative, has emerged as a cornerstone intermediate, particularly in the synthesis of high-value pharmaceutical agents. Its unique arrangement of functional groups—a phenolic hydroxyl, a meta-directing acetyl group, and an electron-withdrawing nitro group—provides a rich chemical canvas for a multitude of transformations. This guide offers a deep dive into the core properties, synthesis, reactivity, and applications of this pivotal compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Identity and Physicochemical Characteristics

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is most reliably identified by its CAS Registry Number.

1.1. Nomenclature and Identifiers

-

IUPAC Name : 1-(4-hydroxy-3-nitrophenyl)ethanone[1]

-

Synonyms : 4-Acetyl-2-nitrophenol, 2-Nitro-4-acetylphenol, 3'-Nitro-4'-hydroxyacetophenone[5][6]

-

InChIKey : MMNKVWGVSHRIJL-UHFFFAOYSA-N[1]

1.2. Physicochemical Properties

The compound's properties are summarized in the table below. It typically presents as a pale yellow to yellow crystalline solid, a characteristic stemming from the nitroaromatic chromophore.[2][3] Its solubility profile—sparingly soluble in water but soluble in common organic solvents like DMSO, chloroform, and ethyl acetate—is consistent with its moderately polar structure.[2][5][6]

| Property | Value | Source(s) |

| Molecular Weight | 181.15 g/mol | [1][3][4] |

| Appearance | Light yellow crystalline powder/solid | [2][3] |

| Melting Point | 132-135 °C | [4][5] |

| Boiling Point | 314.24 °C (rough estimate) | [5] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate | [2][5] |

| pKa (Predicted) | 5.18 ± 0.14 | [2] |

Synthesis and Mechanistic Considerations

The most economically viable and common route to this compound is through the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[2][7] Understanding the mechanism of this reaction is key to controlling the process and maximizing yield.

2.1. The Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The critical first step is the generation of the potent electrophile, the nitronium ion (NO₂⁺) , from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[8][9]

Caption: Generation of the Nitronium Ion Electrophile.

Once formed, the nitronium ion is attacked by the electron-rich π-system of the p-hydroxyacetophenone ring. The regioselectivity of this attack is dictated by the existing substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The acetyl group (-COCH₃) is a deactivating group and a meta-director. The directing power of the hydroxyl group is dominant, guiding the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the acetyl group, nitration occurs at the C3 position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.

2.2. Typical Synthesis Protocol

While multiple methods exist, including those using fuming nitric acid in acetic acid, a common laboratory and industrial approach involves mixed acid nitration.[7]

-

Pre-reaction Setup : p-Hydroxyacetophenone is dissolved in a suitable solvent, often concentrated sulfuric acid, in a reaction vessel equipped for efficient stirring and temperature control (e.g., an ice-salt bath). The mixture is cooled to approximately 0 °C.

-

Nitrating Agent Addition : A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of p-hydroxyacetophenone.

-

Expert Insight: Maintaining a low temperature (typically 0-5 °C) is critical.[10] This is a highly exothermic reaction, and poor temperature control can lead to the formation of polynitrated byproducts and reduced yields. The slow, controlled addition of the nitrating agent prevents dangerous temperature spikes.

-

-

Reaction and Quenching : After the addition is complete, the reaction is stirred for a short period to ensure completion. The reaction mixture is then carefully poured into a large volume of ice water to precipitate the solid product.

-

Isolation and Purification : The crude this compound is isolated by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

A more recent, industrially focused method utilizes ammonium nitrate as the nitrating agent with a copper salt catalyst in an aqueous acetic acid solution, which offers milder reaction conditions and potentially less waste.[7]

Caption: Synthesis Workflow of this compound.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile precursor for complex pharmaceutical targets. The nitro group can be readily reduced to an amine, the phenolic hydroxyl can be alkylated or acylated, and the acetyl group can undergo a variety of transformations (e.g., reduction, halogenation, condensation). This multi-functional handle makes it an ideal starting point for building molecules with diverse pharmacological activities.

A notable application is in the synthesis of muscarinic M1 receptor agonists , which are investigated for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease.[7] It also serves as a key intermediate in the synthesis of drugs for respiratory conditions like asthma and COPD, including budesonide and formoterol .[7] Its utility extends to the development of anti-inflammatory and analgesic drugs.[1]

Caption: Role as a Pharmaceutical Intermediate.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit characteristic splitting patterns based on their ortho and meta couplings. A singlet corresponding to the three protons of the acetyl group (-COCH₃) would appear in the aliphatic region (typically ~2.6 ppm), and a broad singlet for the phenolic hydroxyl (-OH) proton will also be present.

-

¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carbonyl carbon of the acetyl group at the downfield end of the spectrum (typically >190 ppm).[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[3] Expected characteristic absorption bands include:

-

A broad O-H stretch for the phenol (~3200-3500 cm⁻¹).

-

A strong C=O stretch for the ketone (~1680 cm⁻¹).

-

Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

-

C=C stretches for the aromatic ring (~1600 cm⁻¹ and ~1450 cm⁻¹).

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 181.[1][3]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is imperative for laboratory safety.

5.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[1][4]

-

Signal Word : Warning[4]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[4][11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

-

First Aid :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]

-

Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[11]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

-

5.3. Toxicological Profile

Detailed toxicological data is limited. As with many nitroaromatic compounds, caution is advised. Long-term health effects have not been adequately studied, and it is not currently classified as a known carcinogen by major regulatory agencies.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex pharmaceutical agents make it an invaluable component in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to leverage its full potential in creating the next generation of therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 3. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 -Hydroxy-3 -nitroacetophenone 98 6322-56-1 [sigmaaldrich.com]

- 5. This compound(6322-56-1) 1H NMR spectrum [chemicalbook.com]

- 6. 16.2 Other Aromatic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. This compound(6322-56-1)FT-IR [m.chemicalbook.com]

An In-depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: Synthesis, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of 4'-Hydroxy-3'-nitroacetophenone, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis protocols, and significant applications, with a focus on the scientific rationale behind its use and manipulation.

Introduction: A Versatile Building Block

This compound, with the CAS Number 6322-56-1, is an organic aromatic compound that has garnered significant attention in synthetic and medicinal chemistry.[1] Structurally, it is a derivative of acetophenone, featuring both a hydroxyl (-OH) and a nitro (-NO2) group on the phenyl ring.[2] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] This guide will explore the essential technical aspects of this compound, providing the in-depth knowledge necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, characterization, and application. The compound typically appears as a pale yellow to yellow crystalline solid.[2]

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][4][5] |

| CAS Number | 6322-56-1 | [1][4][5] |

| Melting Point | 132-135 °C | [4][5][6] |

| Appearance | Yellow Solid / Light yellow crystal powder | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Sparingly soluble in water. | [2][4] |

| pKa | 5.18 ± 0.14 (Predicted) | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Key spectral data are available across various databases.

-

¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm the positions of the aromatic protons and the methyl group of the acetyl moiety.[7]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, nitro, and carbonyl functional groups.[1]

-

Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound.[1]

Researchers are encouraged to consult spectral databases such as SpectraBase for detailed spectral information.[8]

Synthesis of this compound: A Mechanistic Perspective

The most common and economically viable method for preparing this compound is through the electrophilic nitration of the readily available precursor, 4'-hydroxyacetophenone.[9] The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.

Synthetic Pathway Overview

The general reaction involves the treatment of 4'-hydroxyacetophenone with a nitrating agent.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Copper-Catalyzed Nitration

This protocol is based on a method that utilizes a copper salt catalyst for a milder and more controlled reaction.[9]

Materials:

-

p-Hydroxyacetophenone

-

Ammonium nitrate (NH₄NO₃)

-

Copper(II) hydroxide (Cu(OH)₂) or Copper(II) acetate (Cu(OAc)₂)

-

Aqueous acetic acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

In a reaction vessel, dissolve p-hydroxyacetophenone in an aqueous solution of acetic acid.

-

Add the nitrating agent, ammonium nitrate, and a catalytic amount of a copper salt (e.g., copper hydroxide or copper acetate). The molar ratio of p-hydroxyacetophenone to ammonium nitrate is typically in the range of 1:1.1 to 1:1.3.[9]

-

Heat the reaction mixture to a temperature between 60-120 °C. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the mother liquor to 7-8 using a sodium hydroxide solution to precipitate the copper catalyst as copper hydroxide.

-

Filter the mixture to recover the catalyst.

-

Concentrate the filtrate to remove the majority of the solvent.

-

Add water to the residue and extract the product into ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality and Trustworthiness: The use of a copper catalyst and ammonium nitrate provides a milder alternative to the traditional mixed acid (sulfuric and nitric acid) nitration.[9] This approach often leads to higher yields and fewer byproducts, such as polynitrated compounds, enhancing the safety and simplicity of the procedure. The work-up procedure is designed to recover the catalyst, which is beneficial from both an economic and environmental perspective.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several pharmacologically active compounds.[9] Its functional groups provide handles for further chemical modifications.

Synthesis of Muscarinic M1 Receptor Agonists

This compound is a precursor for a class of drugs that act as muscarinic M1 receptor agonists. These agents have therapeutic potential for treating cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.[9]

Precursor for Asthma and COPD Medications

It is also used in the synthesis of drugs for treating respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD), for example, in the synthesis of formoterol.[9]

Xanthine Oxidase Inhibition

Research has shown that this compound can act as a reversible inhibitor of xanthine oxidase.[10] This enzyme is involved in the metabolism of purines to uric acid, and its inhibition is a key strategy in the treatment of gout. Molecular modeling studies suggest that it binds to the active site of the enzyme.[10]

Caption: Inhibition of Xanthine Oxidase by this compound.

Other Applications

Beyond pharmaceuticals, it serves as an intermediate in the synthesis of azo dyes and has applications in analytical chemistry as a reagent for the detection of metal ions.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following GHS hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[11]

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[11][12]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Conclusion

This compound is a chemical of significant utility, bridging basic organic synthesis with advanced applications in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its properties, synthetic methodologies, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory and beyond.

References

- 1. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6322-56-1 [chemicalbook.com]

- 5. 4′-羟基-3′-硝基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Hydroxy-3-Nitroacetophenone | CAS#:6322-56-1 | Chemsrc [chemsrc.com]

- 7. This compound(6322-56-1) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 10. This compound | 6322-56-1 | FH24225 [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sarchemlabs.com [sarchemlabs.com]

4'-Hydroxy-3'-nitroacetophenone chemical structure and synthesis

An In-Depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: Structure, Synthesis, and Applications

Introduction

This compound is a pivotal organic intermediate, recognized for its versatile applications across various sectors of chemical science, most notably in the development of pharmaceuticals, agrochemicals, and dyes.[1] This substituted aromatic ketone, with the CAS Number 6322-56-1, serves as a critical building block due to its distinct molecular architecture, which features three reactive functional groups: a hydroxyl group, a nitro group, and an acetyl group.[1][2][3] This guide offers a comprehensive exploration of its chemical structure, properties, synthesis methodologies, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically named 1-(4-hydroxy-3-nitrophenyl)ethanone.[3][4] Its structure consists of an acetophenone core, where the phenyl ring is substituted with a hydroxyl group at position 4 and a nitro group at position 3.

The presence of the electron-withdrawing nitro and acetyl groups, along with the electron-donating hydroxyl group, imparts a unique electronic character to the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The hydroxyl group is a strongly activating, ortho, para-director for electrophilic substitution, while the acetyl group is a deactivating, meta-director. The nitro group is also a strong deactivating, meta-director. This arrangement of functional groups is key to its utility as a synthetic intermediate.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The compound is typically a yellow crystalline solid or powder.[1][3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6322-56-1 | [1][2][3][5][6] |

| Molecular Formula | C₈H₇NO₄ | [1][2][6] |

| Molecular Weight | 181.15 g/mol | [1][2][5] |

| Appearance | Light yellow to amber crystalline powder | [1][3][7] |

| Melting Point | 132-135 °C | [2][8][9][10] |

| Boiling Point | 282.7 - 314.24 °C (estimate) | [2][7][11] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Sparingly soluble in water. | [2][3][12] |

| pKa | 5.18 ± 0.14 (Predicted) | [2][7] |

| IUPAC Name | 1-(4-hydroxy-3-nitrophenyl)ethanone | [3][4] |

Synthesis: Electrophilic Nitration of 4'-Hydroxyacetophenone

The most common and economically viable method for preparing this compound is through the electrophilic nitration of the readily available precursor, 4'-hydroxyacetophenone.[2][13] The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The potent activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, substitution occurs at one of the two equivalent ortho positions (C3 or C5).

Mechanistic Considerations and Reagent Selection

Historically, direct nitration has been performed using harsh reagents like a mixture of nitric acid and sulfuric acid, or fuming nitric acid in acetic acid.[13] These methods, while effective, often require strict temperature control (e.g., below 0-5 °C) to minimize the formation of polynitrated byproducts and ensure safety, as the reactions are highly exothermic.[13][14][15]

Modern synthetic chemistry has gravitated towards milder and more selective nitrating systems to improve yields, simplify operations, and reduce hazardous waste.[13] One such advanced method involves using ammonium nitrate as the nitrating agent in an acetic acid solution, often with a copper salt catalyst like copper(II) acetate or copper(II) hydroxide.[13] This approach offers several advantages:

-

Milder Conditions: The reaction can be conducted at higher temperatures (60-120 °C) without significant byproduct formation.[13]

-

Improved Safety: It avoids the use of highly corrosive and fuming acids.

-

Higher Yields: Reported yields are often high, sometimes exceeding 90%.[13]

-

Simpler Workup: The catalyst can often be recovered and recycled.[13]

The proposed mechanism for nitration using copper nitrate in acetic anhydride (Menke nitration) involves the formation of acetyl nitrate (AcONO₂) as the active nitrating species, which then participates in a concerted electrophilic substitution via a six-membered ring transition state.[16] A similar intermediate is likely at play in the ammonium nitrate/acetic acid system.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented method demonstrating a high-yield synthesis.[13]

Materials:

-

4'-Hydroxyacetophenone (1.0 g, 7.4 mmol)

-

Copper(II) acetate monohydrate (0.074 g, 0.37 mmol)

-

Ammonium nitrate (0.65 g, 8.1 mmol)

-

80% Acetic acid in water (15 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Reaction Setup: To a 100 mL three-necked flask, add 4'-hydroxyacetophenone (1.0 g), copper(II) acetate monohydrate (0.074 g), and 80% aqueous acetic acid (15 mL).

-

Reagent Addition: While stirring at room temperature, add a solution of ammonium nitrate (0.65 g) dissolved in water (3 mL) dropwise to the mixture.

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.

-

Cooling and Workup: After 24 hours, cool the mixture to room temperature.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. Add 50 mL of water to the residue and extract four times with ethyl acetate (4 x 20 mL).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting product can be further purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate solvent system) or recrystallization to obtain this compound as a yellow solid.[13] A reported yield for a similar procedure is 91.5%.[13]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs for treating neuropsychiatric conditions, such as muscarinic M₁ receptor agonists for Alzheimer's disease and schizophrenia.[13] It is also used in the synthesis of bronchodilators for asthma and COPD, and compounds that inhibit gastric acid secretion for treating ulcerative diseases.[13]

-

Dyes and Pigments: The compound is used to produce azo dyes, which are important in the textile industry.[1]

-

Biochemical Research: It is employed in studies related to enzyme inhibition, aiding in the understanding of metabolic pathways.[1]

-

Material Science: The molecule is explored for its potential in creating specialized polymers and coatings.[1]

Safety, Handling, and Storage

As with many nitro-aromatic compounds, proper safety precautions are essential when handling this compound.

-

Hazard Classification: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][17]

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or fume hood.[18] Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19] If dust formation is likely, a NIOSH-approved respirator is recommended.[5][17]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes.[17][18] If inhaled, move to fresh air.[17][18] Seek medical attention if irritation persists.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases.[7][17][19]

Conclusion

This compound stands out as a fundamentally important chemical intermediate. Its synthesis, primarily achieved through the regioselective nitration of 4'-hydroxyacetophenone, has evolved from using harsh traditional acids to employing milder, more efficient catalytic systems. This evolution reflects a broader trend in chemical manufacturing towards safer, more sustainable, and higher-yielding processes. For professionals in drug discovery and material science, a thorough understanding of the synthesis and reactivity of this versatile building block is crucial for leveraging its full potential in the creation of novel and valuable compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6322-56-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4′-ヒドロキシ-3′-ニトロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 4 -Hydroxy-3 -nitroacetophenone 98 6322-56-1 [sigmaaldrich.com]

- 10. This compound | 6322-56-1 [chemicalbook.com]

- 11. 4-Hydroxy-3-Nitroacetophenone | CAS#:6322-56-1 | Chemsrc [chemsrc.com]

- 12. indiamart.com [indiamart.com]

- 13. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-3'-nitroacetophenone from p-hydroxyacetophenone

Introduction

4'-Hydroxy-3'-nitroacetophenone is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant applications in pharmaceutical development, the production of dyes and pigments, and analytical chemistry.[1] Its molecular structure, featuring hydroxyl, nitro, and acetyl groups, provides a versatile platform for further chemical modifications.[2] This guide offers a comprehensive exploration of the synthesis of this compound from p-hydroxyacetophenone, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for product characterization. The primary synthetic route involves the electrophilic aromatic substitution, specifically, the nitration of p-hydroxyacetophenone.[2]

Mechanistic Insights: The Chemistry of Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺).[3][4]

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[5] Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[6][7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

The Role of Substituents in Directing the Nitration

The regioselectivity of the nitration of p-hydroxyacetophenone is governed by the directing effects of the existing substituents on the benzene ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

-

Hydroxyl (-OH) Group: The hydroxyl group is a strongly activating, ortho-, para- directing group. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions.

-

Acetyl (-COCH₃) Group: The acetyl group is a deactivating, meta- directing group. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable for electrophilic attack.

In p-hydroxyacetophenone, the hydroxyl group is at position 4 and the acetyl group is at position 1. The powerful ortho-, para- directing effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (positions 3 and 5). Since position 1 is already occupied by the acetyl group, the nitration occurs at the electronically enriched and sterically accessible position 3.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Concentration | Hazards |

| p-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | - | Irritant |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Oxidizer, Corrosive, Toxic[9][10] |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Corrosive, Dehydrating agent[11][12] |

| Ice | H₂O | 18.02 | - | - |

| Ethanol | C₂H₅OH | 46.07 | 95% | Flammable |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the p-Hydroxyacetophenone Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-hydroxyacetophenone in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature below 5°C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

-

Nitration Reaction: Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the stirred p-hydroxyacetophenone solution. It is crucial to maintain the reaction temperature between 0-5°C throughout the addition to minimize the formation of by-products.

-

Reaction Quenching and Product Precipitation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Subsequently, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will cause the crude this compound to precipitate out as a yellow solid.

-

Isolation and Purification:

-

Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system for this purpose.[13] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator.

-

Safety Precautions

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[14]

-

Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[9][10]

-

Always add acid to water, never the other way around, when preparing aqueous solutions.

-

Nitric acid is a strong oxidizing agent and should be kept away from combustible materials.[12]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Pale yellow to yellow crystalline solid[2] |

| Melting Point | 132-135 °C |

| Solubility | Sparingly soluble in water[2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1680 cm⁻¹), and the nitro (NO₂) group (symmetric and asymmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[15]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (m/z = 181.15).[16]

Applications of this compound

This compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its reactive nature also makes it useful in the production of azo dyes and in biochemical research, particularly in studies related to enzyme inhibition.[1][17]

Conclusion

The synthesis of this compound from p-hydroxyacetophenone via electrophilic nitration is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate safety measures are paramount for a successful synthesis. The versatility of the product as a chemical intermediate underscores its importance in various fields of chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 10.6. Reaction: Nitration – Introduction to Organic Chemistry [saskoer.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. ehs.com [ehs.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. This compound(6322-56-1)FT-IR [chemicalbook.com]

- 16. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 6322-56-1 | FH24225 [biosynth.com]

physical and chemical properties of 4'-Hydroxy-3'-nitroacetophenone

This guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy-3'-nitroacetophenone, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in synthesis and analysis.

Nomenclature and Structural Elucidation

This compound, with the CAS Number 6322-56-1, is systematically named 1-(4-hydroxy-3-nitrophenyl)ethanone.[1] It is also commonly referred to as 4-acetyl-2-nitrophenol.[1][2] The molecular formula of this compound is C₈H₇NO₄, and it has a molecular weight of 181.15 g/mol .[3][4][5]

The structural integrity of this compound is foundational to its chemical behavior. The molecule features a benzene ring substituted with a hydroxyl group (-OH) at position 4, a nitro group (-NO₂) at position 3, and an acetyl group (-COCH₃) at position 1. This arrangement of electron-withdrawing (nitro and acetyl) and electron-donating (hydroxyl) groups dictates its reactivity and spectroscopic properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound presents as a light yellow to amber crystalline solid.[3][6] Its physical properties are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [3][4][5] |

| Molecular Weight | 181.15 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow crystalline solid | [3][6] |

| Melting Point | 132-135 °C | [3][7] |

| Boiling Point | 282.7 ± 20.0 °C at 760 mmHg (estimate) | [7] |

| Density | 1.4 ± 0.1 g/cm³ (estimate) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; sparingly soluble in water. | [3][5][6] |

| pKa | 5.18 ± 0.14 (Predicted) | [3] |

These properties underscore the compound's solid-state nature at ambient temperatures and its moderate polarity, influencing solvent selection for reactions and purification.

Spectroscopic Profile

The spectroscopic data for this compound are critical for its identification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. Information on the ¹H NMR spectrum is available.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (broad peak around 3300-3500 cm⁻¹), the carbonyl group of the ketone (strong peak around 1680 cm⁻¹), and the nitro group (asymmetric and symmetric stretching vibrations around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).

A comprehensive collection of spectral data including 1D NMR, Mass Spectrometry, and IR spectra can be found in public databases such as PubChem.[1]

Chemical Properties and Reactivity

The reactivity of this compound is governed by its functional groups. The nitro and acetyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution, while the hydroxyl group is activating and ortho-, para-directing. This interplay of electronic effects makes it a versatile intermediate in organic synthesis.

A key application of this compound is as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[6][9] For instance, it is a starting material for the synthesis of certain anti-inflammatory and analgesic drugs.[9]

The most common method for its preparation is the nitration of 4'-hydroxyacetophenone.[3][10] This reaction exemplifies a typical electrophilic aromatic substitution.

Caption: Synthesis of this compound via nitration.

The nitro group can be readily reduced to an amino group, opening pathways to a wide array of derivatives, such as the synthesis of 2-amino-4-acetylphenol.[4]

Experimental Protocol: Synthesis of this compound

This section details a representative laboratory-scale synthesis of this compound from p-hydroxyacetophenone.

Objective: To synthesize this compound via the nitration of p-hydroxyacetophenone.

Materials:

-

p-Hydroxyacetophenone

-

Glacial Acetic Acid

-

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ice-cold water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1 mmol of p-hydroxyacetophenone in 3 mL of glacial acetic acid in a suitable reaction vessel.[3]

-

Add 1 mmol of solid Y(NO₃)₃·6H₂O to the solution.[3]

-

Shake the reaction mixture continuously at room temperature for 10 minutes.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.[3]

-

Upon completion of the reaction, add 30 mL of ice-cold water to the reaction mixture.[3]

-

Allow the mixture to stand for 15 minutes to facilitate the precipitation of the product.[3]

-

Collect the solid product by filtration.[3]

-

Wash the collected solid with distilled water.[3]

-

The resulting solid product can be used for analysis without further purification.[3]

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

-

Yttrium (III) nitrate hexahydrate: Acts as a nitrating agent in this procedure, offering a milder alternative to traditional mixed acid nitration.

-

Ice-cold water: The addition of cold water is crucial for precipitating the product, as its solubility is lower in cold water.

-

TLC Monitoring: This is a critical step for determining the endpoint of the reaction, preventing the formation of byproducts from over-reaction.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] In case of insufficient ventilation, wear a suitable respiratory mask.[12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Wash hands and any exposed skin thoroughly after handling.[11][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2][11][12] It should be stored at room temperature in a dry, sealed container.[2][3]

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[11][12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[11][12]

For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Applications in Research and Development

This compound is a valuable building block in various sectors of chemical research and industry.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[9] It is also used in the development of drugs for treating conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[10]

-

Dye and Pigment Industry: This compound is utilized in the production of azo dyes.[9]

-

Agrochemicals: It is an intermediate in the synthesis of certain agrochemicals.[6][9]

-

Analytical Chemistry: Its chromophoric properties make it useful in the development of analytical methods, such as spectrophotometry.[9]

Conclusion

This compound is a multifunctional organic compound with significant utility in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable intermediate for researchers and developers in the pharmaceutical, dye, and agrochemical industries. A thorough understanding of its characteristics, synthesis, and safe handling procedures is paramount for its effective and responsible use.

References

- 1. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | 6322-56-1 [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. indiamart.com [indiamart.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Hydroxy-3-Nitroacetophenone | CAS#:6322-56-1 | Chemsrc [chemsrc.com]

- 8. This compound(6322-56-1) 1H NMR [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

4'-Hydroxy-3'-nitroacetophenone solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4'-Hydroxy-3'-nitroacetophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. As an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and treatments for respiratory and neurological disorders, a thorough understanding of these parameters is paramount for successful formulation, analytical method development, and regulatory compliance.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Core Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for all subsequent development activities. This compound (CAS No. 6322-56-1) is a substituted acetophenone derivative with a molecular formula of C₈H₇NO₄ and a molecular weight of approximately 181.15 g/mol .[1][3][4][5] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a ketone, dictates its chemical behavior.

The compound typically appears as a yellow crystalline solid.[1][4][6][7] Key physical properties are summarized below. This data is essential for material handling, preliminary solvent selection, and predicting its behavior in various formulation processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][3][4] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow crystalline powder/solid | [1][4] |

| Melting Point | 132-135 °C | [3][4][8] |

| pKa (Predicted) | 5.18 ± 0.14 | [4][7] |

| LogP (Predicted) | 1.5 - 2.03 | [4][5][8] |

| Storage | Room Temperature, sealed in dry, protected from light | [3][4][9] |

The predicted pKa of ~5.18 is attributed to the acidic phenolic proton, whose acidity is increased by the electron-withdrawing effects of the adjacent nitro group and the acetyl group. This acidic nature is a critical determinant of its pH-dependent solubility. The LogP value suggests moderate lipophilicity.

Aqueous Solubility Profile: A Methodological Approach

Aqueous solubility is a critical attribute for any active pharmaceutical ingredient (API), directly influencing its bioavailability. For ionizable compounds like this compound, solubility is highly dependent on pH. Following the principles outlined by the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS), a rigorous equilibrium solubility study is required.[10][11][12]

Causality in Experimental Design

The goal is to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium. The shake-flask method is the gold standard. A preliminary experiment to determine the time to reach equilibrium is essential; this avoids the common pitfall of prematurely sampling a system that is still approaching saturation.[10][12] The choice of buffers at pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines as they represent the physiological pH range of the gastrointestinal tract.[10]

Experimental Workflow for Equilibrium Solubility

The following diagram and protocol outline a robust workflow for determining the pH-dependent solubility.

Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility

-

Buffer Preparation : Prepare buffers at pH 1.2 (HCl/NaCl), 4.5 (acetate), and 6.8 (phosphate) according to pharmacopeial standards.[10] Pre-heat buffers to 37 ± 1 °C and verify the pH.

-

API Addition : Add an excess of this compound to sealed vials containing a known volume of each buffer. "Excess" is critical and means that undissolved solid should be visible throughout the experiment.

-

Equilibration : Place the vials in a shaking water bath or similar apparatus maintained at 37 ± 1 °C to ensure constant agitation and temperature.

-

Sampling : At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the suspension.

-

Phase Separation : Immediately separate the solid and liquid phases by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm PVDF). This step must be performed quickly to avoid temperature changes that could alter solubility.

-

pH Verification : Measure the pH of the resulting supernatant to ensure the buffering capacity was sufficient.[12]

-

Quantification : Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation and quantify the concentration using a validated stability-indicating HPLC-UV method.

-

Equilibrium Confirmation : Equilibrium is achieved when consecutive time points show concentrations that do not deviate significantly (e.g., by less than 5-10%).[12]

Data Presentation: Solubility

Results should be tabulated clearly. As experimental data is not publicly available, the following table serves as a template for researchers.

| pH of Medium | Temperature (°C) | Equilibrium Time (h) | Measured Solubility (mg/mL) |

| 1.2 | 37 ± 1 | e.g., 24 | [Experimental Value] |

| 4.5 | 37 ± 1 | e.g., 24 | [Experimental Value] |

| 6.8 | 37 ± 1 | e.g., 24 | [Experimental Value] |

Stability Profile and Degradation Pathways

Stability testing is a non-negotiable component of drug development, providing evidence on how the quality of an API varies over time under the influence of environmental factors.[13] Forced degradation (stress testing) is the cornerstone of this process, designed to identify likely degradation products and establish the inherent stability of the molecule.[14]

Predicted Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis : While the ether linkage is absent, the compound could be susceptible to pH-dependent degradation, particularly under harsh basic or acidic conditions which could catalyze reactions involving the acetyl or nitro groups. A related compound, 4'-nitroacetophenone semicarbazone, is known to be susceptible to hydrolysis.[15]

-

Photodegradation : Nitroaromatic compounds are often photoreactive. Exposure to UV or visible light can promote the formation of reactive species, leading to a complex mixture of degradation products.[15] This is a critical parameter to investigate.

Experimental Workflow for Forced Degradation

This workflow systematically exposes the API to harsh conditions to accelerate degradation, as recommended by ICH and WHO guidelines.[14][16]

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol: Forced Degradation

-

Stock Solution : Prepare a stock solution of the API in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Keep a parallel sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Due to potentially rapid degradation, this is often performed at room temperature.

-

Oxidative Degradation : Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation : Expose the solid API to dry heat (e.g., 80 °C) in a calibrated oven.

-

Photostability : Expose both the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis : At appropriate time points, withdraw samples. Neutralize the acid and base samples before injection. Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to allow for accurate detection of degradation products.

Data Presentation: Stability

Summarize the findings to provide a clear stability profile.

| Stress Condition | Duration/Temp | % Assay Remaining | No. of Degradants | Observations (e.g., Peak Purity) |

| 0.1 M HCl | 24h / 60°C | [Value] | [Value] | [Pass/Fail] |

| 0.1 M NaOH | 8h / RT | [Value] | [Value] | [Pass/Fail] |

| 3% H₂O₂ | 24h / RT | [Value] | [Value] | [Pass/Fail] |

| Thermal (Solid) | 48h / 80°C | [Value] | [Value] | [Pass/Fail] |

| Photolytic (Solid) | ICH Q1B | [Value] | [Value] | [Pass/Fail] |

| Photolytic (Solution) | ICH Q1B | [Value] | [Value] | [Pass/Fail] |

Stability-Indicating Analytical Methodology

A robust analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for its specificity, sensitivity, and resolving power.[17] A method is considered "stability-indicating" if it can accurately quantify the parent API in the presence of its degradation products, excipients, and impurities.

Method Development Principles

The development of a stability-indicating method is a systematic process. The key is to achieve baseline separation between the main analyte peak and all potential degradation product peaks generated during the forced degradation study. A reverse-phase C18 column is a common starting point for a molecule of this polarity.

Analytical Workflow

Caption: Workflow for HPLC Method Development, Validation, and Analysis.

Recommended HPLC Method Parameters

The following table provides a robust starting point for method development, based on common practices for similar aromatic compounds.[17]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase ensures consistent ionization state of the phenol. Acetonitrile is a common strong solvent. |

| Elution | Gradient or Isocratic | A gradient is recommended during development to elute all degradants. An isocratic method may be possible for routine analysis if all peaks are well-resolved. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 285 nm) | Wavelength should be chosen based on the UV spectrum to maximize sensitivity.[17] |

| Injection Volume | 10 - 20 µL | Standard volume to balance sensitivity and peak shape. |

| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |

Conclusion

This compound is a molecule whose utility in pharmaceutical synthesis demands a rigorous characterization of its solubility and stability. Its acidic phenol group dictates a pH-dependent solubility profile that must be experimentally determined under physiologically relevant conditions. The presence of a nitroaromatic system necessitates a thorough investigation of its photostability alongside hydrolytic, oxidative, and thermal stress testing. The successful execution of these studies is entirely dependent on the development and validation of a specific, stability-indicating HPLC method. By following the systematic, science-driven approaches outlined in this guide, researchers and developers can generate the high-quality, reliable data needed to advance their projects and meet stringent regulatory expectations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6322-56-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Hydroxy-3-Nitroacetophenone | CAS#:6322-56-1 | Chemsrc [chemsrc.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 12. who.int [who.int]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. qlaboratories.com [qlaboratories.com]

- 15. benchchem.com [benchchem.com]

- 16. database.ich.org [database.ich.org]

- 17. benchchem.com [benchchem.com]

biological activity of 4'-Hydroxy-3'-nitroacetophenone

An In-Depth Technical Guide to the Biological Profile of 4'-Hydroxy-3'-nitroacetophenone (HNAP)

Introduction

This compound (HNAP) is a synthetic, substituted aromatic ketone that serves as a pivotal intermediate in various chemical and pharmaceutical syntheses.[1] Its molecular architecture, featuring an acetophenone core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group, imparts a unique reactivity profile that makes it a valuable building block.[1] While extensively used in the synthesis of dyes, agrochemicals, and notably, as a precursor for anti-inflammatory and analgesic drugs, its intrinsic biological activities are a subject of growing interest.[2] This guide provides a comprehensive technical overview of the known and potential biological activities of HNAP, grounded in established research and predictive insights based on its structural motifs. We will delve into its primary role as an enzyme inhibitor and explore its potential in anti-inflammatory and antimicrobial applications, providing a framework for future research and development.

| Property | Value | Reference(s) |

| CAS Number | 6322-56-1 | [3][4] |

| Molecular Formula | C₈H₇NO₄ | [3][4] |

| Molecular Weight | 181.15 g/mol | [3][5] |

| Appearance | Yellow crystalline solid/powder | [1][6] |

| Melting Point | 132-135 °C | [3][7] |

| Synonyms | 4-Acetyl-2-nitrophenol, 1-(4-hydroxy-3-nitrophenyl)ethanone | [4][8] |

Synthesis and Chemical Reactivity

The most common and efficient synthesis of HNAP involves the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[1][6] Modern protocols have been optimized to ensure high yield and selectivity, often employing milder conditions than traditional methods. A notable approach utilizes ammonium nitrate as the nitrating agent in an aqueous acetic acid solution, catalyzed by a copper(II) salt such as copper acetate or copper hydroxide.[9] This method is advantageous as it avoids the harshness of concentrated nitric and sulfuric acids, simplifies the workup procedure, and is more suitable for industrial-scale production.[9]

Synthesis Workflow

Caption: General workflow for the catalyzed synthesis of HNAP.

The reactivity of HNAP is dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The nitro group can be reduced to an amine, opening pathways to a wide range of heterocyclic compounds. The ketone carbonyl group is susceptible to condensation and reduction reactions, further extending its synthetic utility.[1]

Core Biological Activity: Xanthine Oxidase Inhibition

The most directly documented biological activity of HNAP is its role as a reversible inhibitor of xanthine oxidase (XO).[3] This enzyme is critical in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overactivity of XO leads to hyperuricemia, a precursor to gout.

Mechanism of Inhibition: Molecular modeling studies indicate that HNAP binds to the active site of xanthine oxidase.[3] The inhibition mechanism is believed to involve the formation of a covalent adduct between a reactive oxygen species (ROS) generated during the enzymatic reaction and the phenolic hydroxyl group of the HNAP molecule.[3] This reversible covalent binding effectively blocks the enzyme's activity, preventing the overproduction of uric acid.[3] Clinical studies have suggested that HNAP is safe at therapeutic concentrations, showing no inhibition of cell growth or protein synthesis.[3]

Caption: HNAP's inhibition of the uric acid production pathway.

Framework for Investigating Broader Bioactivities

While direct evidence for other biological activities of HNAP is sparse, the well-documented profile of the broader hydroxyacetophenone family provides a strong rationale for further investigation. The following sections outline the potential of HNAP in other therapeutic areas and propose validated experimental frameworks to test these hypotheses.

Anti-inflammatory Potential

HNAP is used as an intermediate for synthesizing anti-inflammatory drugs, suggesting the core scaffold may possess inherent activity.[2] Studies on structurally similar acetophenones have demonstrated significant anti-inflammatory effects through multiple mechanisms. For instance, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.[10] It also promoted the release of the anti-inflammatory cytokine IL-10 and stabilized red blood cell membranes, a trait analogous to lysosomal membrane stabilization.[10]

Proposed Experimental Workflow:

Caption: Workflow to assess HNAP's anti-inflammatory activity.

Antimicrobial Activity Exploration

The hydroxyacetophenone scaffold is present in numerous natural and synthetic compounds with notable antimicrobial properties. A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated specific and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Its mechanism involves permeabilizing the bacterial membrane and disrupting the divisome, which is critical for cell division.[11][12] Other derivatives have shown efficacy against Gram-negative bacteria like E. coli and K. pneumoniae.[13] The presence of both a phenolic hydroxyl and an electron-withdrawing nitro group in HNAP makes it a compelling candidate for antimicrobial screening.

Hypothetical Antimicrobial Profile of HNAP:

| Organism | Gram Stain | Predicted MIC (μg/mL) |

| Staphylococcus aureus | Positive | 16 - 64 |

| Escherichia coli | Negative | 32 - 128 |

| Klebsiella pneumoniae | Negative | 64 - 256 |

| Candida albicans | N/A (Fungus) | >256 |

Note: This table presents hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Antioxidant Capacity Assessment

Phenolic compounds are renowned for their antioxidant activity, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. Related compounds like 4'-Hydroxy-3'-methylacetophenone and Apocynin (4-Hydroxy-3-methoxy-acetophenone) are recognized for their potent antioxidant and neuroprotective properties.[14][15] It is highly probable that HNAP exhibits similar radical-scavenging capabilities. This can be quantitatively measured using standard in vitro assays.

Detailed Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HNAP against xanthine oxidase.

-

Materials: Xanthine oxidase, xanthine, potassium phosphate buffer (pH 7.5), HNAP, Allopurinol (positive control), 96-well UV-transparent microplate, spectrophotometer.

-

Procedure:

-

Prepare a series of dilutions of HNAP and Allopurinol in buffer.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound (HNAP) or control, and 25 µL of xanthine solution (substrate).

-

Initiate the reaction by adding 25 µL of xanthine oxidase enzyme solution.

-

Immediately measure the absorbance at 295 nm (corresponding to uric acid formation) every 30 seconds for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging activity of HNAP.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, HNAP, Ascorbic acid (positive control), 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of HNAP and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value from a dose-response curve.

-

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16][17]

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[8]

Conclusion and Future Directions

This compound is more than a synthetic intermediate; it is a compound with defined biological activity as a xanthine oxidase inhibitor.[3] The rich pharmacology of the hydroxyacetophenone scaffold strongly suggests that HNAP possesses untapped potential as an anti-inflammatory and antimicrobial agent. The experimental frameworks provided in this guide offer a clear path to validating these activities.

Future research should focus on a systematic evaluation of its efficacy and mechanism of action in these areas. Subsequent in vivo studies in relevant animal models will be crucial to determine its therapeutic potential and safety profile. Furthermore, the versatile chemistry of HNAP allows for the synthesis of novel derivatives, which could lead to the development of new chemical entities with optimized potency and selectivity for specific biological targets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6322-56-1 | FH24225 [biosynth.com]

- 4. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 6322-56-1 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 10. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: A Cornerstone Precursor in Modern Organic Synthesis

Core Characteristics of 4'-Hydroxy-3'-nitroacetophenone

This compound, also known as 4-acetyl-2-nitrophenol, is an aromatic organic compound whose structure is distinguished by an acetophenone core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group.[1][2][3] This specific arrangement of functional groups dictates its reactivity and makes it a valuable and versatile building block in organic synthesis.[1][4][5]

The hydroxyl group is an activating, ortho-, para- directing group, while the acetyl and nitro groups are deactivating, meta- directing groups. The position of the nitro group ortho to the hydroxyl and meta to the acetyl group creates a unique electronic environment that influences its role in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-hydroxy-3-nitrophenyl)ethanone | [3] |

| CAS Number | 6322-56-1 | [3][4] |

| Molecular Formula | C₈H₇NO₄ | [3][4] |

| Molecular Weight | 181.15 g/mol | [3][6] |

| Appearance | Pale yellow to yellow crystalline solid | [1][7] |

| Melting Point | 132-135 °C | [4][7] |

| Solubility | Sparingly soluble in water | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [1][3][4] |

Synthesis of the Precursor: The Nitration Pathway